N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chlorinated thiophene ring, a methoxyethyl group, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carboxylic acid, is subjected to esterification to form the corresponding ester. This ester is then reduced to yield 5-chlorothiophen-2-ylmethanol.
Introduction of the Methoxyethyl Group: The 5-chlorothiophen-2-ylmethanol is reacted with methoxyethyl bromide in the presence of a base such as potassium carbonate to form 2-(5-chlorothiophen-2-yl)-2-methoxyethanol.
Formation of the Triazole Ring: The 2-(5-chlorothiophen-2-yl)-2-methoxyethanol is then subjected to a click reaction with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a copper catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the chlorothiophene moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The chlorothiophene ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-(5-chlorothiophen-2-yl)-2-methoxyacetic acid.
Reduction: Formation of 2-(5-chlorothiophen-2-yl)-2-methoxyethyl-1-methyl-1H-1,2,3-triazole-4-carboxamide.
Substitution: Formation of 2-(5-aminothiophen-2-yl)-2-methoxyethyl-1-methyl-1H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in electronics and photonics.
Mechanism of Action
The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the chlorothiophene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-chlorothiophen-2-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and bioavailability, while the chlorothiophene moiety provides a site for further functionalization.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2S/c1-16-6-7(14-15-16)11(17)13-5-8(18-2)9-3-4-10(12)19-9/h3-4,6,8H,5H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYMAWSREIWUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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